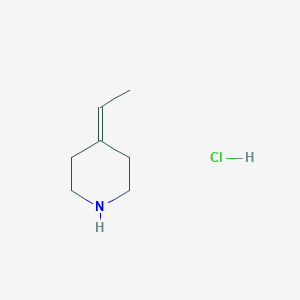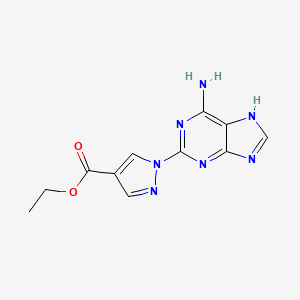
4'-Methoxy PhIP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Methoxy PhIP, also known as 2-Amino-1-methyl-6-(4-methoxyphenyl)imidazo[4,5-b]pyridine, is a heterocyclic aromatic amine. It is a derivative of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is one of the most abundant heterocyclic amines found in cooked meats. These compounds are formed during the cooking process, particularly at high temperatures, through the Maillard reaction involving amino acids, sugars, and creatine or creatinine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy PhIP typically involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia. This reaction is facilitated by the Maillard reaction, which is a complex series of chemical reactions between amino acids and reducing sugars .
Industrial Production Methods: Industrial production of 4’-Methoxy PhIP is not well-documented, as it is primarily studied in a research context rather than produced on a large scale. The synthesis methods used in laboratories involve controlled conditions to ensure the formation of the desired compound without significant by-products.
化学反应分析
Types of Reactions: 4’-Methoxy PhIP undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the imidazo ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
4’-Methoxy PhIP has several scientific research applications, including:
Chemistry: It is used as a model compound to study the formation and behavior of heterocyclic aromatic amines.
Biology: Research on 4’-Methoxy PhIP helps understand the biological effects of heterocyclic amines, including their mutagenic and carcinogenic properties.
Medicine: Studies focus on the potential health risks associated with the consumption of cooked meats containing heterocyclic amines.
作用机制
The mechanism of action of 4’-Methoxy PhIP involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. These enzymes hydroxylate the compound, leading to the formation of reactive intermediates such as N-hydroxy-4’-Methoxy PhIP. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis .
相似化合物的比较
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): The parent compound of 4’-Methoxy PhIP, found abundantly in cooked meats.
4-Methoxy-α-pyrrolidinobutiophenone: Another compound with a methoxy group, used in forensic and research applications.
Uniqueness: 4’-Methoxy PhIP is unique due to its specific structure, which includes a methoxy group on the phenyl ring. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for studying the effects of structural changes on the properties of heterocyclic aromatic amines .
属性
分子式 |
C14H14N4O |
|---|---|
分子量 |
254.29 g/mol |
IUPAC 名称 |
6-(4-methoxyphenyl)-1-methylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C14H14N4O/c1-18-12-7-10(8-16-13(12)17-14(18)15)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H2,15,16,17) |
InChI 键 |
BGVKLIYCFPEOQN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)OC)N=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




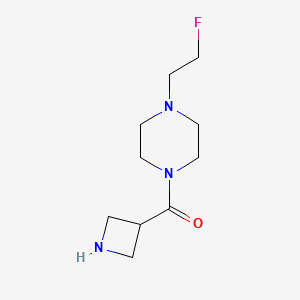

![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
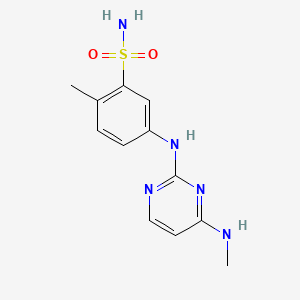
![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
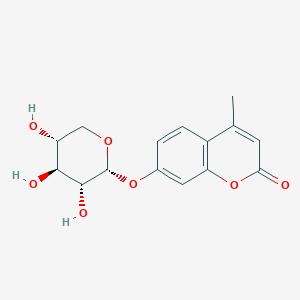
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
